molecular formula C10H6F3N B3090082 8-(Trifluoromethyl)isoquinoline CAS No. 120568-10-7

8-(Trifluoromethyl)isoquinoline

Cat. No. B3090082
CAS RN: 120568-10-7
M. Wt: 197.16 g/mol
InChI Key: ZZYLIBODFBDRNC-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)isoquinoline is an organic compound with the molecular formula C10H6F3N . It has a molecular weight of 197.16 . The compound is typically stored at room temperature .


Synthesis Analysis

The synthesis of trifluoromethyl derivatives of isoquinoline has been reported in the literature . A study by Kazuyuki Miyashita et al. discusses the synthesis of trifluoromethyl derivatives of quinoline and isoquinoline . Another study presents a protocol for the trifluoromethylation of N-heteroaromatic compounds using a trifluoromethyldifluoroborane activator .


Molecular Structure Analysis

The InChI code for 8-(Trifluoromethyl)isoquinoline is 1S/C10H6F3N/c11-10(12,13)9-3-1-2-7-4-5-14-6-8(7)9/h1-6H . This indicates that the compound consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety .


Physical And Chemical Properties Analysis

8-(Trifluoromethyl)isoquinoline is a solid or liquid at room temperature . .

Scientific Research Applications

Pharmaceutical Applications

Fluorinated isoquinolines, including 8-(Trifluoromethyl)isoquinoline, are important components of pharmaceuticals . They exhibit unique biological activities due to their electrostatic and steric effects . For example, some isoquinoline-related medicines are flourishing in worldwide pharmaceutical markets .

Material Science Applications

Fluorinated isoquinolines are also essential in materials sciences because they exhibit useful physical properties . They have unique light-emitting properties, making them useful in the development of organic light-emitting diodes .

Agricultural Applications

Trifluoromethyl-pyridine (TFMP) derivatives, which are similar to 8-(Trifluoromethyl)isoquinoline, are used in the protection of crops from pests .

Neurotoxicity Studies

Some tetrahydroisoquinoline derivatives exhibit severe neurotoxicity, which leads to Parkinson’s disease . Studying fluorinated isoquinolines like 8-(Trifluoromethyl)isoquinoline can help in understanding these neurotoxic effects .

Supramolecular Chemistry

Fluorinated isoquinolines play a role in supramolecular chemistry . They can participate in addition-elimination reactions and catalysis .

Synthetic Methodologies

Fluorinated isoquinolines have greatly contributed to the development of modern synthetic methodologies . These include the direct introduction of fluorine onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed .

properties

IUPAC Name

8-(trifluoromethyl)isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N/c11-10(12,13)9-3-1-2-7-4-5-14-6-8(7)9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYLIBODFBDRNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201303459
Record name 8-(Trifluoromethyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Trifluoromethyl)isoquinoline

CAS RN

120568-10-7
Record name 8-(Trifluoromethyl)isoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120568-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(Trifluoromethyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-trifluoromethylbenzaldehyde (15 g; 86 mmol) and aminoacetaldehyde dimethylacetal (9.37 ml; 86 mmol) in toluene (75 ml) was heated at reflux under Dean/Stark conditions for 2 hours. The cooled reaction mixture was evaporated to dryness and the residue added dropwise to conc. sulfuric acid (200 ml) at 140° C.; after complete addition the heating was continued for 30 mins then the warm mixture was poured over ice. The mixture was filtered and the filtrate basified by the addition of 4N NaOH with cooling. The basic solution was extracted with Et2O (×3), the combined Et2O layers were dried over Na2SO4, filtered and evaporated. The residue was dissolved in DCM and filtered through a short plug of silica and evaporated to give 1.2 g (Yield 7%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
9.37 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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